molecular formula C9H5F3 B1308395 1-Ethynyl-2-(trifluoromethyl)benzene CAS No. 704-41-6

1-Ethynyl-2-(trifluoromethyl)benzene

Cat. No. B1308395
CAS RN: 704-41-6
M. Wt: 170.13 g/mol
InChI Key: OOZKONVIIMFOKW-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(trifluoromethyl)benzene is a chemical compound that features a benzene ring substituted with an ethynyl group and a trifluoromethyl group. This structure is of interest due to its potential applications in the synthesis of complex molecules and materials, as well as its role in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-2-(trifluoromethyl)benzene often involves cross-coupling reactions, such as the Sonogashira coupling, which is a palladium-catalyzed reaction used to couple terminal alkynes with aryl or vinyl halides. For example, the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene involves a trifunctional monomer that can be used for the synthesis of cross-linked polymers, indicating the potential for creating a variety of substituted benzene derivatives through similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2-bis(2-pyridylethynyl)benzene, has been characterized by X-ray crystallography. These structures often exhibit planarity and can form complexes with metals like silver and palladium, which suggests that 1-Ethynyl-2-(trifluoromethyl)benzene could also form similar complexes due to the presence of the ethynyl group .

Chemical Reactions Analysis

1-Ethynyl-2-(trifluoromethyl)benzene can participate in various chemical reactions. For instance, the presence of the ethynyl group allows for reactions such as cyclotrimerization, as suggested by the proximity of ethynyl groups in the crystal structure of related compounds . Additionally, the trifluoromethyl group can influence the reactivity and selectivity of the compound in reactions, as seen in the use of trifluoromethanesulfonic acid as a catalyst for the ethylation of benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-2-(trifluoromethyl)benzene can be inferred from related compounds. For example, the photophysical properties of 1,4-bis(9-ethynylanthracenyl)benzene show high fluorescence quantum yield and lifetime, suggesting that the ethynyl group can significantly impact the optical properties of the molecule . The electrochemical properties of similar compounds, such as those with tetrakis(ethynyl)pyrenes functionalized with 1-(trifluoromethyl)benzene, reveal that the substitution pattern and the presence of electron-donating or electron-withdrawing groups can affect redox peak reversibility .

Scientific Research Applications

  • Sensors for Explosives : An organometallic building block incorporating Pt-ethynyl functionality, related to 1-Ethynyl-2-(trifluoromethyl)benzene, was synthesized and used to create nanoscopic cages. These cages exhibit fluorescence quenching upon addition of picric acid, a common constituent of many explosives, making them promising selective sensors with potential for infield applications (Samanta & Mukherjee, 2013).

  • Modification of Graphitic Surfaces : Azide-modified graphitic surfaces underwent "click" reactions with 1-ethynyl-2-(trifluoromethyl)benzene, demonstrating its utility in modifying surface properties. This approach has applications in various chemical processes and material sciences (Devadoss & Chidsey, 2007).

  • Photophysical and Electrochemical Studies : A series of tetrakis(ethynyl)pyrenes functionalized with 1-ethynyl-2-(trifluoromethyl)benzene demonstrated enhanced charge transfer properties. These compounds have potential applications in designing new electrogenerated chemiluminescence (ECL)-active materials, where their radical stability can improve ECL efficiency (Lee, Pradhan, No, & Kim, 2012).

  • Assembly of Nanowires : A benzene core derivatized biaxially with four ethynyl-biphenyls, related to 1-Ethynyl-2-(trifluoromethyl)benzene, was used in the successful assembly of conjugated 1D nanowires. This showcases the compound's potential in nanotechnology and materials science (Lee, Wu, Hsu, Chen, Hsu, & Chen, 2014).

  • Liquid Extraction Processes : In a study related to separation technologies, a compound similar to 1-Ethynyl-2-(trifluoromethyl)benzene was used to demonstrate the selective removal of benzene from its mixtures with alkanes. This illustrates its potential use in industrial separation processes (Arce, Earle, Rodríguez, & Seddon, 2007).

Safety And Hazards

1-Ethynyl-2-(trifluoromethyl)benzene is classified as a flammable liquid (class 3) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-ethynyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZKONVIIMFOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96504-22-2
Record name Benzene, 1-ethynyl-2-(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96504-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70399317
Record name 1-ethynyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-(trifluoromethyl)benzene

CAS RN

704-41-6
Record name 1-ethynyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)phenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Bassetti, I Fratoddi, L Lilla, C Pasquini… - Journal of Polymer …, 2012 - Wiley Online Library
Terminal aryl alkynes RC 6 H 4 CCH with substituents of different electronic properties and ring position (R = H, 4‐CF 3 , 4‐OMe, 2‐CF 3 , 2‐OMe, 2‐Me) were exposed to γ‐radiation (…
Number of citations: 12 onlinelibrary.wiley.com
G Strappaveccia, L Luciani, E Bartollini, A Marrocchi… - Green …, 2015 - pubs.rsc.org
γ-Valerolactone (GVL) can be used as an efficient and practical alternative to the banned and commonly used dipolar aprotic solvents. In this contribution GVL has been used as a non-…
Number of citations: 136 pubs.rsc.org
B Zhou, H Chen, C Wang - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reactions were carried out in flame-dried reaction vessels with Teflon screw caps under a nitrogen atmosphere by using standard Schlenk techniques. …
G Strappaveccia, L Luciani, E Bartollini, A Marrocchi… - researchgate.net
Q2* γ-Valerolactone (GVL) can be used as an efficient and practical alternative to the banned and commonly used dipolar aprotic solvents. In this contribution GVL has been used as a …
Number of citations: 0 www.researchgate.net
 Lima, WT Paula, ICHL Leite, PAR Gazolla… - Journal of the Brazilian …, 2022 - SciELO Brasil
Eugenol (C 10 H 12 O 2 , 4-allyl-2-methoxyphenol) is a phenolic natural product that has several biological activities and possibilities of applications. It is herein described the synthesis …
Number of citations: 3 www.scielo.br
DS Rao, TR Reddy, S Kashyap - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
An efficient and highly chemoselective iodination of alkynes using a sulfonium iodate(I) electrophilc reagent under metal-free conditions has been realized. The reactivity of sulfonium …
Number of citations: 25 pubs.rsc.org
J Moeker, TS Peat, LF Bornaghi, D Vullo… - Journal of medicinal …, 2014 - ACS Publications
Carbonic anhydrase IX (CA IX) is a target for hypoxic cancer therapies, and the discovery of CA IX selective ligands is imperative for the development of these agents. Primary …
Number of citations: 99 pubs.acs.org
FF Barcelos, LF Silva, PAR Gazolla, RR Teixeira… - Química …, 2022 - SciELO Brasil
The control of fungal species in agriculture is mainly conducted with the use of contact or systemic fungicides. However, environmental and human health concerns and increased …
Number of citations: 1 www.scielo.br
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target for the treatment of diseases such as cancer that involve pathological immune escape. Starting from the …
Number of citations: 172 pubs.acs.org
KL Mendhekar, TR Pradhan… - European Journal of …, 2019 - Wiley Online Library
A mild and highly regioselective gold‐catalyzed hydration of γ‐acetoxy aryl alkynes leading to anti‐Markovnikov products by the assistance of a neighboring carbonyl group is presented…

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